molecular formula C21H33N3O3S2 B2446523 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide CAS No. 1235639-18-5

1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2446523
CAS No.: 1235639-18-5
M. Wt: 439.63
InChI Key: ZSELLOGFJFNLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic organic molecule with potential applications in various scientific fields. This compound, due to its unique structural configuration, presents interesting chemical reactivity and biological activity that makes it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multi-step processes. These steps include:

  • Formation of Piperidine Backbone: : The base structure is built using substituted piperidine derivatives.

  • Addition of Sulfonyl Group: : A methylsulfonyl group is introduced via sulfonylation, typically using reagents such as methanesulfonyl chloride under basic conditions.

  • N-Alkylation: : The piperidine nitrogen is alkylated with 2-(methylthio)benzyl bromide, utilizing strong bases like sodium hydride to facilitate nucleophilic substitution.

  • Carboxamide Formation: : The piperidine-4-carboxylic acid is converted to the carboxamide derivative using reagents like carbonyldiimidazole or via direct amidation.

Industrial Production Methods

Industrial-scale production may involve optimized steps for higher yield and purity, often utilizing continuous flow processes and specialized catalysts to streamline reactions. Industrial methods focus on cost-efficiency and scalability, with process intensification methods to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various reactions:

  • Oxidation: : It is susceptible to oxidation at the methylthio group, forming sulfoxide or sulfone derivatives.

  • Reduction: : The carbonyl group in the carboxamide can be reduced to the corresponding amine under hydrogenation conditions.

  • Substitution: : Halogenation of the benzyl group can introduce functional groups like fluorine or chlorine.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).

  • Reduction Reagents: : Lithium aluminum hydride (LAH), catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution Reagents: : Halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Secondary amines.

  • Substitution: : Halogenated benzyl derivatives.

Scientific Research Applications

Chemistry

  • Intermediate: : Used as an intermediate in organic synthesis for the production of more complex molecules.

  • Reactivity Studies: : Employed in studies exploring novel reaction mechanisms and synthetic routes.

Biology

  • Pharmacological Studies: : Investigated for its biological activity, particularly in receptor-binding studies and as a ligand in biochemical assays.

Medicine

  • Drug Development: : Potential lead compound for developing therapeutic agents, especially in fields targeting specific molecular pathways.

Industry

  • Material Science: : Utilized in the synthesis of polymers and advanced materials with unique properties.

  • Catalysis: : Acts as a ligand in catalytic systems for facilitating organic transformations.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves:

  • Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity.

  • Pathways: : It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds:

  • 1-(methylsulfonyl)-4-piperidinyl compounds: : Its unique benzyl substituent enhances its binding affinity to certain molecular targets.

  • Piperidine-4-carboxamides: : Its methylthio and methylsulfonyl groups provide distinctive reactivity profiles.

List of Similar Compounds

  • 1-(methylsulfonyl)-N-(phenylmethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(1-(2-chlorobenzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S2/c1-28-20-6-4-3-5-19(20)16-23-11-7-17(8-12-23)15-22-21(25)18-9-13-24(14-10-18)29(2,26)27/h3-6,17-18H,7-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELLOGFJFNLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.